molecular formula C31H46N2O B022678 Spiropachysine CAS No. 19587-41-8

Spiropachysine

Cat. No. B022678
CAS RN: 19587-41-8
M. Wt: 462.7 g/mol
InChI Key: SLGWGPQWJRVPAD-PZOAWPBASA-N
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Description

Spiropachysine A is a traditional Chinese steroidal alkaloid extract that is extensively used to improve blood circulation and reduce pain and inflammation . It’s the primary active steroidal alkaloid (SA) extracted from the traditional Chinese ethnic medicine Pachysandra axillaries Franch .

Scientific Research Applications

  • Structural and Stereochemical Analysis : Spiropachysine's unique structure, featuring a five-membered spiro-lactam system, was elucidated through chemical and spectroscopic evidence, including its stereochemistry at the C3-position clarified by circular dichroism studies (Kikuchi, Nishinaga, Inagaki, Niwa, & Kuriyama, 1975).

  • Isolation and Diastereomer Identification : Spiropachysine and its diastereomer, isospiropachysine, were isolated from Pachysandra axillaris. The structure of isospiropachysine was determined based on spectral and chemical data, including a comparison of CD spectra with spiropachysine (Minghua, Ruilin, Zhongrong, & Jun, 1990).

  • Anti-Ulcer Effects : Spiropachysine, among other steroidal alkaloids from Pachysandra terminalis, showed preventive effects on gastric lesions induced by restraint plus water-immersion stress in mice, suggesting a potential role in traditional medicine for gastrointestinal complaints (Watanabe, Watanabe, Shimadzu, Kikuchi, & Liu, 1986).

  • Chemical Synthesis : A palladium-catalyzed, amine-directed C(sp2)-H carbonylation method under carbon monoxide was developed for the synthesis of sterically hindered benzolactams, demonstrating the synthetic utility of spiropachysine (Cheng, Wang, Li, Wu, Sheng, Wang, Li, Bian, & Wang, 2018).

  • Additional Steroidal Alkaloids Identification : Further research on Pachysandra axillaris led to the isolation of 22 steroidal alkaloids, including spiropachysine and its variants, contributing to the understanding of the chemical diversity of these plants (Ming, 1990).

properties

CAS RN

19587-41-8

Product Name

Spiropachysine

Molecular Formula

C31H46N2O

Molecular Weight

462.7 g/mol

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-2',10,13-trimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,3'-isoindole]-1'-one

InChI

InChI=1S/C31H46N2O/c1-20(32(4)5)24-13-14-25-22-12-11-21-19-31(27-10-8-7-9-23(27)28(34)33(31)6)18-17-29(21,2)26(22)15-16-30(24,25)3/h7-10,20-22,24-26H,11-19H2,1-6H3/t20-,21-,22-,24+,25-,26-,29-,30+,31+/m0/s1

InChI Key

SLGWGPQWJRVPAD-PZOAWPBASA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@]5(C4)C6=CC=CC=C6C(=O)N5C)C)C)N(C)C

SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC5(C4)C6=CC=CC=C6C(=O)N5C)C)C)N(C)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC5(C4)C6=CC=CC=C6C(=O)N5C)C)C)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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